molecular formula C12H10Cl3F3N4O B12854513 2,3,3-Trichloro-1-{[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}prop-2-en-1-one

2,3,3-Trichloro-1-{[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}prop-2-en-1-one

Cat. No.: B12854513
M. Wt: 389.6 g/mol
InChI Key: UTTBMTOECMQLFS-UHFFFAOYSA-N
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Description

2,3,3-Trichloro-1-{[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}prop-2-en-1-one is a complex organic compound that features a unique combination of trichloro, trifluoromethyl, pyrimidinyl, and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trichloro-1-{[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}prop-2-en-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrimidinyl piperazine intermediate: This involves the reaction of 4-(trifluoromethyl)pyrimidine with piperazine under controlled conditions.

    Introduction of the trichloro group: This step involves the chlorination of the intermediate compound using reagents such as thionyl chloride or phosphorus trichloride.

    Formation of the prop-2-en-1-one moiety: This final step involves the reaction of the chlorinated intermediate with an appropriate enone precursor under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trichloro-1-{[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloro and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,3,3-Trichloro-1-{[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It is explored for its potential use in the development of advanced materials with unique properties.

    Biological Studies: The compound is used in studies to understand its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 2,3,3-Trichloro-1-{[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,3-Trichloro-1-{[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-en-1-one
  • 2,3,3-Trichloro-1-{[4-(trifluoromethyl)pyrazin-2-yl]piperazin-1-yl}prop-2-en-1-one

Uniqueness

2,3,3-Trichloro-1-{[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H10Cl3F3N4O

Molecular Weight

389.6 g/mol

IUPAC Name

2,3,3-trichloro-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C12H10Cl3F3N4O/c13-8(9(14)15)11(23)22-4-3-19-5-6(22)10-20-2-1-7(21-10)12(16,17)18/h1-2,6,19H,3-5H2

InChI Key

UTTBMTOECMQLFS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1)C2=NC=CC(=N2)C(F)(F)F)C(=O)C(=C(Cl)Cl)Cl

Origin of Product

United States

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